4-Coumaryl alcohol, also known as 4-hydroxycoumarin or trans-hppa, belongs to the class of organic compounds known as cinnamyl alcohols. These are aromatic alcohols containing a 3-phenylprop-2-en-1-ol moiety. 4-Coumaryl alcohol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 4-Coumaryl alcohol has been found in human testicle tissue. Within the cell, 4-coumaryl alcohol is primarily located in the cytoplasm. 4-Coumaryl alcohol participates in a number of enzymatic reactions. In particular, 4-coumaryl alcohol can be biosynthesized from (e)-cinnamyl alcohol. 4-Coumaryl alcohol is also a parent compound for other transformation products, including but not limited to, trans-coumaryl acetate, p-hydroxyphenyl lignin, and 4-hydroxy cinnamyl alcohol diacetate. Outside of the human body, 4-coumaryl alcohol can be found in a number of food items such as black-eyed pea, mango, jute, and okra. This makes 4-coumaryl alcohol a potential biomarker for the consumption of these food products.
p-Coumaryl alcohol
CAS No.: 3690-05-9
Cat. No.: VC21340450
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3690-05-9 |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | 4-[(E)-3-hydroxyprop-1-enyl]phenol |
Standard InChI | InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ |
Standard InChI Key | PTNLHDGQWUGONS-OWOJBTEDSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/CO)O |
SMILES | C1=CC(=CC=C1C=CCO)O |
Canonical SMILES | C1=CC(=CC=C1C=CCO)O |
Melting Point | 213.5°C |
Chemical Properties and Structure
Basic Identification and Properties
p-Coumaryl alcohol is identified by several key parameters that define its chemical identity and physical characteristics:
Property | Value |
---|---|
CAS Number | 3690-05-9 |
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 |
IUPAC Name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]phenol |
Melting Point | 124 °C |
Boiling Point | 323.5±22.0 °C (Predicted) |
Density | 1.188±0.06 g/cm³ (Predicted) |
Storage Condition | Refrigerator |
Solubility | Slightly soluble in DMSO and Methanol |
pKa | 9.95±0.30 (Predicted) |
Physical Form | Solid |
Color | White to Off-White |
The compound contains a hydroxyl-substituted phenyl ring connected to a hydroxylated propenyl side chain, with the double bond in the E-configuration .
Structural Characteristics
The chemical structure of p-coumaryl alcohol is characterized by a 4-hydroxyphenyl group attached to a 3-hydroxyprop-1-ene moiety. This arrangement gives the compound its unique reactivity profile, particularly at the propenyl double bond and the hydroxyl groups . The E-configuration of the propenyl double bond is significant for its biological function and reactivity patterns .
Trans-p-coumaryl alcohol is specifically the 4-Hydroxycinnamyl alcohol with E-configuration of the propenyl double bond, which is the predominant form found in nature and studied in research contexts .
Symbol (GHS) | GHS07 |
---|---|
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P261-P280-P280-P302+P352-P304+P340+P312-P305+P351+P338 |
These safety classifications indicate that the compound may cause skin and eye irritation and may cause respiratory irritation . Proper protective equipment and handling procedures should be employed when working with this compound.
Biochemical Significance
Role in Lignin Biosynthesis
p-Coumaryl alcohol serves as a key building block in the formation of lignin, a complex polymer that provides structural support and defense mechanisms in plants . The biosynthesis of p-coumaryl alcohol involves the phenylpropanoid pathway, where enzymes known as cinnamyl alcohol dehydrogenases (CADs) convert cinnamaldehyde to p-coumaryl alcohol, representing the final step in monolignol biosynthesis .
When incorporated into lignin polymers, p-coumaryl alcohol forms the p-hydroxyphenyl (H) units of lignin, which alongside guaiacyl (G) and syringyl (S) units, contribute to the structural diversity and mechanical properties of plant cell walls . The relative abundance of these units varies across plant species and tissues, influencing lignin composition and properties.
Classification and Biochemical Relationships
p-Coumaryl alcohol belongs to several nested classes of organic compounds:
Classification Level | Category |
---|---|
Kingdom | Organic compounds |
Super Class | Phenylpropanoids and polyketides |
Class | Cinnamyl alcohols |
Direct Parent | Cinnamyl alcohols |
Molecular Framework | Aromatic homomonocyclic compounds |
This classification highlights the compound's relationship to other phenylpropanoids and its structural characteristics as a cinnamyl alcohol containing a 3-phenylprop-2-en-1-ol moiety .
Spectroscopic Data and Structural Analysis
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial insights into the structural confirmation of p-coumaryl alcohol. The following tables present the chemical shift assignments for carbon (¹³C) and hydrogen (¹H) atoms in the molecule, based on data from the Biological Magnetic Resonance Data Bank (BMRB):
Carbon-13 NMR Chemical Shifts (Set 1)
Atom ID | Author Nomenclature | Chemical Shift (ppm) | Ambiguity Code |
---|---|---|---|
C7 | G | 63.47 | 1 |
C5 | 3 | 116.19 | 1 |
C6 | 5 | 116.19 | 1 |
C1 | B | 127.67 | 1 |
C14 | 2 | 128.33 | 1 |
C15 | 6 | 128.33 | 1 |
C8 | 1 | 129.73 | 1 |
C2 | A | 130.29 | 1 |
C9 | 4 | 157.78 | 1 |
Proton NMR Chemical Shifts (Set 1)
Atom ID | Author Nomenclature | Chemical Shift (ppm) | Ambiguity Code |
---|---|---|---|
H18 | G | 4.20 | 1 |
H19 | G | 4.20 | 1 |
H12 | B | 6.21 | 1 |
H13 | A | 6.51 | 1 |
H16 | 3 | 6.80 | 1 |
H17 | 5 | 6.80 | 1 |
H14 | 2 | 7.31 | 1 |
H15 | 6 | 7.31 | 1 |
Alternative Carbon-13 NMR Chemical Shifts (Set 2)
Atom ID | Author Nomenclature | Chemical Shift (ppm) | Ambiguity Code |
---|---|---|---|
C1 | G | 61.66 | 1 |
C2 | 3 | 115.28 | 1 |
C9 | 5 | 115.28 | 1 |
C10 | B | 127.06 | 1 |
C5 | 2 | 127.27 | 1 |
C6 | 6 | 127.27 | 1 |
C3 | 1 | 127.86 | 1 |
C4 | A | 128.64 | 1 |
C13 | 4 | 156.70 | 1 |
These spectroscopic data were collected under specific experimental conditions (Sample in DMSO, reference: TMS, temperature: 298K) and provide valuable reference information for structural verification and analysis of p-coumaryl alcohol .
Structural Identifiers
For computational chemistry and database searching, the following structural identifiers are used for p-coumaryl alcohol:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ |
InChI Key | PTNLHDGQWUGONS-OWOJBTEDSA-N |
Isomeric SMILES | OC\C=C\C1=CC=C(O)C=C1 |
Average Molecular Weight | 150.1745 |
Monoisotopic Molecular Weight | 150.068079564 |
These identifiers enable precise structural representation across different chemical databases and computational tools .
Research Applications and Reaction Chemistry
Reactions with Hydroxyl Radicals
Recent research has investigated the reactions of p-coumaryl alcohol with hydroxyl radicals, which has relevance to both atmospheric chemistry and lignin degradation processes. A comprehensive potential energy surface (PES) analysis of the OH + p-CMA reaction using various DFT and ab initio protocols revealed significant insights into reaction pathways and intermediate products .
The study demonstrated that since p-coumaryl alcohol contains both an alkyl OH-group and a side-chain double bond, its reactions with hydroxyl radicals can serve as a relevant model for reactions of unsaturated alcohols to form various oxygenates including polyhydric alcohols . The identified pathways suggest alternatives to previously known radical reactions.
Of particular interest are the roaming-like low-energy dehydration reactions that generate a variety of O- and C-centered intermediate radicals, which primarily transform into phenolic compounds observed in pyrolysis experiments . Several concerted unimolecular decomposition pathways for p-coumaryl alcohol were also revealed, such as the migration of terminal OH-group, and/or its splitting over the ipso-C and ortho-C atoms of the benzene ring to form bicyclic oxispiro- and chromene compounds represented in natural lignin .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | PHL82506 | p-Coumaroyl alcohol phyproof Reference Substance | 10mg | $584 |
TRC | C755420 | p-Coumaryl Alcohol | 2.5g | $1390 |
Biosynth Carbosynth | FC145653 | p-Coumaryl alcohol | 10mg | $360 |
American Custom Chemicals Corporation | CHM0155965 | 4-[(E)-3-HYDROXY-1-PROPENYL]PHENOL 95.00% | 5MG | $633.99 |
Biosynth Carbosynth | FC145653 | p-Coumaryl alcohol | 25mg | $700 |
These pricing data indicate the specialized nature of this compound in research contexts .
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